molecular formula C20H20N2O5S B2943148 (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 327069-73-8

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate

Cat. No.: B2943148
CAS No.: 327069-73-8
M. Wt: 400.45
InChI Key: AFERHPJBTJUDGN-VAWYXSNFSA-N
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Description

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate is a synthetic organic compound that features an indole moiety, a sulfonamide group, and an enone system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate is unique due to its combination of an indole moiety, a sulfonamide group, and an enone system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl (E)-4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-12H,2,13-14H2,1H3,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFERHPJBTJUDGN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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